molecular formula C7H7ClFN B3154548 3-Chloro-4-fluoro-N-methylaniline CAS No. 77898-24-9

3-Chloro-4-fluoro-N-methylaniline

Cat. No.: B3154548
CAS No.: 77898-24-9
M. Wt: 159.59 g/mol
InChI Key: FGXNONLCHGSBJS-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-methylaniline is an organic compound with the chemical formula C7H7ClFN. It is a solid, white crystal or crystalline powder at room temperature . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-Chloro-4-fluoro-N-methylaniline involves the hydrogenation of 3-chloro-4-fluoronitrobenzene. This reaction is typically carried out in the presence of a 1% platinum on carbon (Pt/C) catalyst at a temperature range of 50-100°C and a hydrogen pressure of 0.1-5 MPa . The reaction has a high conversion rate, yield, and selectivity, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the reduction of 3-chloro-4-fluoronitrobenzene using metallic iron as a reductive agent. This process includes heating the reactants to 60°C, adding hydrochloric acid, and maintaining the temperature at 80-90°C. The reaction mixture is then cooled, and the product is extracted using an organic solvent .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-fluoro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-N-methylaniline involves its interaction with specific enzymes and molecular targets. For example, flavin-containing monooxygenase 1 (FMO1) catalyzes the oxidation of this compound, leading to the formation of reactive intermediates such as 4-N-methylaminophenol . These intermediates can further interact with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluoro-N-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, along with the N-methyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-chloro-4-fluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXNONLCHGSBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 42.2 g of 5A and 50 g of concentrated sulfuric acid in 600 ml of water was refluxed for 7 hours. The resulting mixture was charcoaled, filtered, cooled to 10° C. and made alkaline with sodium hydroxide. The resulting mixture was extracted with ether. The extract was dried and the ether evaporated to give 3-chloro-4-fluoro-N-methyl-aniline, (5B), as a yellow oil.
Name
5A
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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